betamethasone 21-mesylate
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Overview
Description
Betamethasone 21-mesylate is a potent corticosteroid compound known for its anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a synthetic glucocorticoid widely used in medical treatments for various inflammatory and autoimmune conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 21-mesylate typically involves the esterification of betamethasone with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the mesylate ester at the 21st position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions: Betamethasone 21-mesylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield betamethasone 21-aldehyde .
Scientific Research Applications
Betamethasone 21-mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Medicine: Utilized in the development of new therapeutic formulations for inflammatory and autoimmune diseases.
Industry: Applied in the quality control of pharmaceutical products containing corticosteroids.
Mechanism of Action
Betamethasone 21-mesylate exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes. This interaction inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses . The compound also promotes the expression of anti-inflammatory proteins such as interleukin-10 .
Comparison with Similar Compounds
Betamethasone 21-mesylate is unique among corticosteroids due to its specific esterification at the 21st position, which enhances its potency and stability. Similar compounds include:
Betamethasone dipropionate: Known for its high potency in topical formulations.
Betamethasone valerate: Commonly used in dermatological treatments.
Dexamethasone: A stereoisomer of betamethasone with similar anti-inflammatory properties.
This compound stands out due to its specific chemical modifications, which confer unique pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
1881-66-9 |
---|---|
Molecular Formula |
C23H31FO7S |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16-,17-,18-,20-,21-,22-,23-/m0/s1 |
InChI Key |
ATNWRUJPJUBMHC-DLCSVNPKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
Synonyms |
betamethasone 21-mesylate |
Origin of Product |
United States |
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